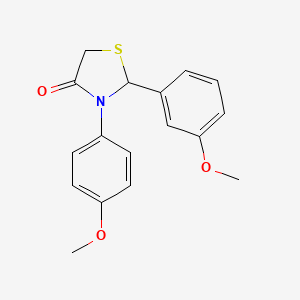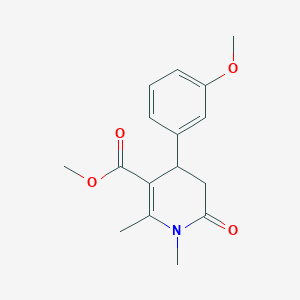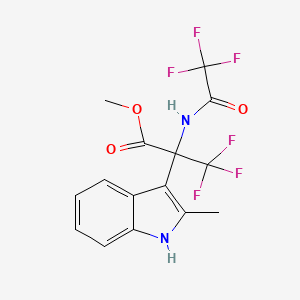![molecular formula C17H14F3NO2S B4331217 2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4331217.png)
2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
描述
2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, also known as MTTP, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of thiazolidinone derivatives, which have been shown to possess various biological activities.
作用机制
The mechanism of action of 2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is not fully understood, but several studies have suggested that it may act through multiple pathways. 2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. HDAC inhibitors have been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation. In addition, 2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism. Activation of the AMPK pathway has been shown to improve insulin sensitivity and reduce blood glucose levels.
Biochemical and Physiological Effects:
2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, reduce inflammation, and improve insulin sensitivity. In addition, 2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Furthermore, 2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been reported to reduce oxidative stress and improve mitochondrial function.
实验室实验的优点和局限性
2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. It has been extensively studied for its potential therapeutic applications, and its mechanism of action has been partially elucidated. However, there are also some limitations associated with the use of 2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one in lab experiments. Its solubility in aqueous solutions is limited, which may affect its bioavailability and pharmacokinetics. In addition, the toxicity and side effects of 2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one have not been fully evaluated, which may limit its clinical translation.
未来方向
There are several future directions for the study of 2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. Further studies are needed to fully elucidate its mechanism of action and identify its molecular targets. In addition, the toxicity and side effects of 2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one need to be evaluated in preclinical and clinical studies. Furthermore, the potential of 2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes, needs to be explored in more detail. Finally, the development of novel analogs of 2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective compounds.
科学研究应用
2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antidiabetic activities. 2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been tested against various cancer cell lines, including breast, lung, and prostate cancer, and has been found to induce apoptosis and inhibit cell proliferation. In addition, 2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been reported to possess antidiabetic activity by improving insulin sensitivity and reducing blood glucose levels.
属性
IUPAC Name |
2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO2S/c1-23-14-4-2-3-11(9-14)16-21(15(22)10-24-16)13-7-5-12(6-8-13)17(18,19)20/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXWXLNEFZOVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4331136.png)
![ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4331140.png)
![2-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331160.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331167.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4331173.png)
![7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B4331208.png)
![2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione](/img/structure/B4331213.png)




![6-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4331233.png)
![N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-furylmethyl)ethanesulfonamide](/img/structure/B4331244.png)
![N-benzyl-4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-amine](/img/structure/B4331247.png)